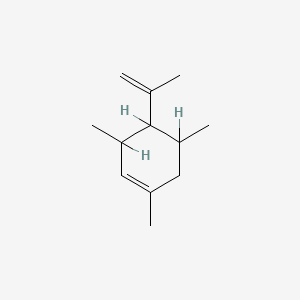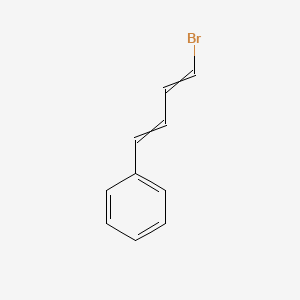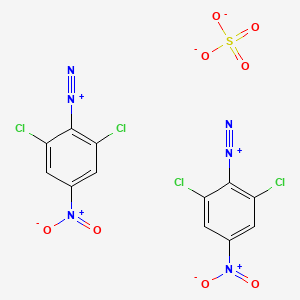
Dichloromethoxybenzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethoxybenzenediol is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethoxybenzenediol typically involves the chlorination of methoxybenzenediol. One common method includes the reaction of methoxybenzenediol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions. The reaction proceeds as follows:
Methoxybenzenediol+Cl2FeCl3this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the chlorination of methoxybenzenediol in large-scale reactors, followed by purification steps such as distillation or crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Dichloromethoxybenzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Dichloromethoxybenzenediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of dichloromethoxybenzenediol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Methoxybenzenediol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
Chloromethoxybenzenediol: Contains only one chlorine atom, resulting in different chemical properties.
Dichlorobenzenediol: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
Dichloromethoxybenzenediol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
75562-93-5 |
|---|---|
分子式 |
C7H6Cl2O3 |
分子量 |
209.02 g/mol |
IUPAC名 |
2,5-dichloro-3-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H6Cl2O3/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2,10-11H,1H3 |
InChIキー |
CEYLTJHXZQFYST-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1O)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)


![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)




![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)


![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
